ML 339 was developed as part of a broader effort to target oncogenic transcription factors, which are often implicated in tumorigenesis. The compound is classified as a small-molecule inhibitor, specifically targeting the c-Myc/Max interaction, which is essential for the transcriptional activation of genes involved in cell proliferation and survival.
The synthesis of ML 339 involves several key steps that emphasize the importance of optimizing conditions to achieve high yields and purity. The synthetic route typically includes:
The detailed synthetic pathway may vary slightly depending on the specific research group or application but generally adheres to these principles.
ML 339 has a well-defined molecular structure characterized by its specific arrangement of atoms that facilitates its interaction with the c-Myc/Max complex. The molecular formula for ML 339 is typically represented as C₁₄H₁₈N₄O₂S.
The three-dimensional conformation of ML 339 can be analyzed using computational modeling techniques to predict its binding interactions with target proteins.
ML 339 undergoes various chemical reactions during its synthesis and upon interaction with biological targets:
The mechanism of action for ML 339 revolves around its ability to disrupt the c-Myc/Max heterodimerization. By binding selectively to c-Myc, ML 339 prevents it from forming a functional complex with Max, thereby inhibiting the transcriptional activation of target genes associated with cell growth and proliferation.
ML 339 exhibits several notable physical and chemical properties:
ML 339 has significant potential applications in scientific research, particularly in oncology:
CXCR6, initially identified as Bonzo or STRL33, binds exclusively to the chemokine CXCL16—a unique ligand existing in both transmembrane and soluble forms [3]. This receptor is constitutively expressed on multiple immune cell subsets, including CD4+/CD8+ T cells, natural killer T (NKT) cells, NK cells, and plasma cells. Its signaling regulates inflammatory cell infiltration into tissues such as the liver, joints, and intestinal mucosa [3] [6]. In hepatocellular carcinoma (HCC), CXCR6 and CXCL16 mRNA levels escalate with increasing tumor malignancy, correlating with neutrophil recruitment, angiogenesis, and poor prognosis. Genetic knockdown of CXCR6 suppresses tumor growth and metastasis in preclinical models, validating its therapeutic relevance [5]. Similarly, prostate cancer tissues exhibit elevated CXCR6 expression, particularly in aggressive subtypes (e.g., PC3 cells), where it enhances matrix metalloproteinase (MMP) production, cell adhesion, and transendothelial migration [2]. Beyond oncology, the CXCL16-CXCR6 axis governs mucosal immunity by positioning interleukin-22 (IL-22)-producing group 3 innate lymphoid cells (ILC3s) within the intestinal lamina propria. Disruption of this axis depletes protective IL-22, impairing antimicrobial defense against pathogens like Citrobacter rodentium [6].
Table 1: Pathophysiological Roles of CXCR6 in Human Diseases
Disease Context | Mechanistic Role of CXCR6/CXCL16 | Functional Consequences |
---|---|---|
Hepatocellular Carcinoma | Upregulated in invasive HCC; recruits neutrophils | Promotes angiogenesis, metastasis, poor prognosis [5] |
Prostate Cancer | Correlates with Gleason score; enhances MMP expression | Facilitates bone invasion and metastasis [2] |
Inflammatory Bowel Disease | Mediates ILC3 localization to lamina propria | Enables IL-22-dependent epithelial defense [6] |
Viral Infections | Retained on antigen-sensitized hepatic NK cells | Supports NK cell memory against haptens/viruses [8] |
ML 339 (chemical name: N-[(1R,3S,5S)-9-(2-((2-Chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide) is a potent and selective hCXCR6 antagonist with an IC₅₀ of 140 nM in β-arrestin recruitment assays. It demonstrates >100-fold selectivity over murine CXCR6 (IC₅₀ = 18 μM) and negligible activity against related receptors (CXCR4, CXCR5, CCR6, APJ; IC₅₀ >79 μM) [1] [4] [9]. This specificity has established ML 339 as a critical probe for deconvoluting CXCR6 biology:
Table 2: Selectivity Profile of ML 339 Across Chemokine Receptors
Receptor Target | IC₅₀ (μM) | Assay Type | Biological Impact of Inhibition |
---|---|---|---|
hCXCR6 | 0.14 | β-arrestin recruitment | Blocks cancer metastasis, leukocyte migration [1] |
mCXCR6 | 18 | β-arrestin recruitment | Limited species cross-reactivity [1] [7] |
CXCR4 | >79 | Calcium flux | No off-target immunosuppression [4] |
CCR6 | >79 | Chemotaxis | Preserves dendritic cell/Th17 functions [9] |
The discovery of ML 339 originated from high-throughput screening (HTS) of the NIH Molecular Libraries Small Molecule Repository (MLSMR), followed by systematic medicinal chemistry optimization. Initial hits featured an exo-[3.3.1]azabicyclononane core but exhibited modest potency (IC₅₀ = 5.8 μM). Structure-activity relationship (SAR) studies revealed that:
Table 3: Key Milestones in CXCR6 Antagonist Development
Stage | Representative Compound | Achievement | Reference |
---|---|---|---|
Initial HTS Hit | Compound 1 | Moderate potency (IC₅₀ = 5.8 μM); scaffold identified [5] | NIH Molecular Libraries Program |
Probe Development | ML 339 (Compound 17) | Optimized selectivity; IC₅₀ = 140 nM [1] | Hershberger et al., 2012 |
Lead Optimization | Compound 81 | Oral bioavailability; in vivo HCC efficacy [5] | Bioorg Med Chem Lett, 2019 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7